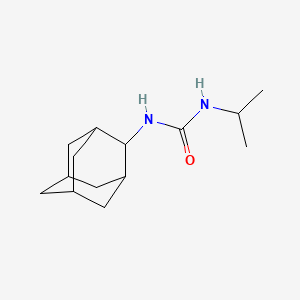

1-(adamantan-2-yl)-3-(propan-2-yl)urea

Description

1-(Adamantan-2-yl)-3-(propan-2-yl)urea is a urea derivative featuring a rigid adamantane scaffold linked to an isopropyl group via a urea bond. Adamantane, a diamondoid hydrocarbon, confers exceptional stability, lipophilicity, and three-dimensional bulk, which are advantageous in drug design for enhancing membrane permeability and metabolic resistance . This compound is synthesized via reactions between 2-adamantyl isocyanate and isopropylamine, as exemplified in analogous syntheses of related adamantyl ureas .

Properties

IUPAC Name |

1-(2-adamantyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-8(2)15-14(17)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,3-7H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIQWMPLVKXVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(adamantan-2-yl)-3-(propan-2-yl)urea typically involves the reaction of 2-adamantylamine with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

2-Adamantylamine+Isopropyl isocyanate→this compound

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(adamantan-2-yl)-3-(propan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various alkylating agents or aryl halides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of adamantanone derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Another promising application of adamantane derivatives is their potential as selective inhibitors of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a pivotal role in glucocorticoid metabolism, influencing conditions such as metabolic syndrome and obesity. Compounds that inhibit this enzyme can provide therapeutic benefits for managing these conditions .

Structure-Activity Relationship Studies

The unique structure of 1-(adamantan-2-yl)-3-(propan-2-yl)urea allows researchers to conduct structure-activity relationship (SAR) studies effectively. By modifying the functional groups attached to the adamantane core, scientists can explore how these changes affect biological activity, solubility, and pharmacokinetics. This approach is essential for optimizing drug candidates in pharmaceutical research .

Table 2: Summary of SAR Findings on Adamantane Derivatives

| Modification | Effect on Biological Activity | Effect on Solubility |

|---|---|---|

| Substitution at C3 | Increased potency | Decreased solubility |

| Introduction of polar groups | Enhanced solubility | Variable potency |

| Ring modifications | Altered metabolic stability | Improved oral bioavailability |

Pharmacological Studies on Inflammation

In a study focusing on the pharmacological effects of adamantane derivatives, researchers demonstrated that certain compounds significantly reduced inflammatory markers in animal models of acute pancreatitis. The study highlighted the importance of the adamantane scaffold in enhancing the anti-inflammatory properties of urea-based compounds .

Clinical Relevance in Metabolic Disorders

Clinical studies have begun to explore the efficacy of adamantane derivatives in treating metabolic disorders related to cortisol regulation. Initial findings suggest that these compounds can effectively modulate cortisol levels, providing a pathway for developing new treatments for conditions such as obesity and insulin resistance .

Mechanism of Action

The mechanism of action of 1-(adamantan-2-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target.

Comparison with Similar Compounds

1-(Adamantan-2-yl)-3-(2,3,4-Trifluorophenyl)urea

1-(Adamantan-2-yl)-3-(4-Cyanophenyl)urea

Methyl 4-(3-(1-Adamantyl)ureido)-2-hydroxy-benzoate

1-((1R,3S,5r,7r)-Adamantan-2-yl)-3-(2-(4-Methylpent-1-yn-1-yl)phenyl)urea (4i)

1-((1R,3S,5r,7r)-Adamantan-2-yl)-3-(2-(Cyclopropylethynyl)phenyl)urea (4j)

Table 1: Comparative Analysis of Adamantyl Urea Derivatives

Crystallographic and Hydrogen-Bonding Behavior

The target compound’s adamantane core and urea linkage promote distinctive solid-state interactions. In analogous structures (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea), zigzag polymeric chains form via N–H⋯O hydrogen bonds (H⋯A distances: 2.072–2.225 Å; angles: 154–158°) . The propan-2-yl substituent, being smaller than aryl groups, may reduce steric constraints, enabling tighter molecular packing and enhanced crystallinity.

Spectroscopic Distinctions

- NMR Signatures : Adamantyl ureas exhibit characteristic NH proton signals in the 8.5–10.5 ppm range (1H NMR) and carbonyl carbons near 155–166 ppm (13C NMR) . For example, compound 4j shows NH signals at ~9.0 ppm, consistent with urea NH environments . The target compound’s isopropyl group would likely produce distinct methyl resonances (δ 1.0–1.5 ppm) and split NH signals due to reduced symmetry.

- Synthetic Yields : Adamantyl ureas typically achieve moderate to high yields (62–68%) under standard conditions (e.g., acetonitrile solvent, isocyanate-amine coupling) . Bulky substituents may lower yields due to steric hindrance.

Computational and Analytical Methodologies

- Crystallography : Structures are solved using SHELX programs (e.g., ShelXT/ShelXL) and refined via OLEX2, ensuring precise determination of hydrogen-bonding networks .

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) validate electronic properties and reaction mechanisms, critical for rational drug design .

Biological Activity

1-(Adamantan-2-yl)-3-(propan-2-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound features an adamantane moiety, which is known for its stability and ability to interact with various biological targets. The urea functional group enhances its solubility and potential for biological activity. The specific arrangement of the adamantane and propan-2-yl groups contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, such as proteins and nucleic acids. The adamantane structure may facilitate binding through hydrophobic interactions, while the urea group can participate in hydrogen bonding, modulating the activity of various enzymes and receptors .

Antimicrobial Activity

Research has indicated that derivatives of 1,3-disubstituted ureas, including those with an adamantane core, exhibit antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported in the range of 250 μg/mL .

Anticancer Properties

Several studies have highlighted the anticancer potential of adamantane derivatives. For example, compounds derived from adamantane have been reported to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that certain adamantane-based ureas could inhibit tyrosil-DNA-phosphodiesterase 1 (TDP1), leading to enhanced cytotoxicity against glioma cells at micromolar concentrations .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study focused on the inhibitory effects of this compound analogs against Mycobacterium tuberculosis epoxide hydrolase B. The results indicated that these compounds exhibited significant inhibitory activity, suggesting their potential as leads for developing new anti-tuberculosis agents .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory properties of adamantane derivatives. It was found that these compounds could reduce inflammation in vivo models, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.